Clothianidin-2-S-propanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

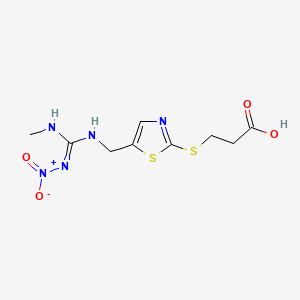

Structure

3D Structure

特性

分子式 |

C9H13N5O4S2 |

|---|---|

分子量 |

319.4 g/mol |

IUPAC名 |

3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C9H13N5O4S2/c1-10-8(13-14(17)18)11-4-6-5-12-9(20-6)19-3-2-7(15)16/h5H,2-4H2,1H3,(H,15,16)(H2,10,11,13) |

InChIキー |

RHZHMAPQLNKMEL-UHFFFAOYSA-N |

異性体SMILES |

CN/C(=N\[N+](=O)[O-])/NCC1=CN=C(S1)SCCC(=O)O |

正規SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)SCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Clothianidin-2-S-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview based on publicly available data. While detailed synthesis protocols for the parent compound, Clothianidin, are referenced from patent literature, a specific, publicly documented chemical synthesis method for its metabolite, Clothianidin-2-S-propanoic acid, is not available. The characterization methodologies presented are based on standard analytical techniques for compounds of this nature.

Introduction

This compound is a metabolite of the widely used neonicotinoid insecticide, Clothianidin. As a neuro-active insecticide, Clothianidin targets the nicotinic acetylcholine (B1216132) receptors in insects. The study of its metabolites is crucial for understanding its environmental fate, toxicological profile, and for the development of accurate analytical methods for residue monitoring. This technical guide provides an overview of the synthesis of the parent compound, Clothianidin, and a detailed discussion on the characterization of this compound based on available data and standard analytical practices.

Synthesis of the Parent Compound: Clothianidin

The synthesis of Clothianidin has been described in various patents. One common method involves the reaction of 2-chloro-5-chloromethylthiazole (B146395) with N-methyl-N'-nitroguanidine. A representative synthesis process is outlined below.

Representative Synthesis of Clothianidin

A common industrial synthesis route for Clothianidin involves the condensation of 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethylthiazole, followed by acidic hydrolysis to yield Clothianidin.[1][2]

The process can be summarized in two main stages:

-

Formation of an Intermediate: 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine is reacted with 2-chloro-5-chloromethylthiazole in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF). This reaction forms the intermediate 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.[1]

-

Hydrolysis to Clothianidin: The intermediate is then treated with a dilute acid, such as hydrochloric acid, to yield the final product, Clothianidin.[1]

The overall yield for this process is reported to be in the range of 89-90%, with a purity of approximately 99%.[1]

Formation of this compound: A Metabolic Pathway

Clothianidin undergoes metabolic transformation in various organisms. While the precise enzymatic pathway leading to this compound is not explicitly detailed in the provided search results, a plausible metabolic route can be hypothesized based on known biotransformation reactions of xenobiotics. The formation of this metabolite likely involves the substitution of the chlorine atom on the thiazole (B1198619) ring with a sulfur-containing moiety, followed by oxidation.

A proposed pathway involves the conjugation of Clothianidin with glutathione (B108866) (GSH), a common detoxification pathway. The resulting glutathione conjugate can then be further metabolized through the mercapturic acid pathway, which would involve cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation and subsequent oxidation of the sulfur-linked side chain to a propanoic acid.

Characterization of this compound

As a specific experimental characterization is not publicly available, this section outlines the standard analytical techniques that would be employed for the structural elucidation and purity assessment of this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound available from public databases.[3] For comparison, the experimental properties of the parent compound, Clothianidin, are also provided.

| Property | This compound (Computed) | Clothianidin (Experimental) |

| Molecular Formula | C9H13N5O4S2 | C6H8ClN5O2S |

| Molecular Weight | 319.4 g/mol | 249.68 g/mol [4] |

| IUPAC Name | 3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine[5] |

| XLogP3 | 0.7 | 1.3 |

| Hydrogen Bond Donor Count | 3 | 2 |

| Hydrogen Bond Acceptor Count | 8 | 6 |

| Rotatable Bond Count | 6 | 4 |

| Exact Mass | 319.04089626 Da | 249.0087234 Da[4] |

| Topological Polar Surface Area | 186 Ų | 119 Ų |

| Heavy Atom Count | 20 | 15 |

| Water Solubility | - | 0.327 g/L at 20 °C[4] |

| Melting Point | - | 179 °C[6] |

Experimental Protocols for Characterization

The characterization of a reference standard like this compound would typically involve a suite of analytical techniques to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is a standard method for assessing the purity of Clothianidin and its metabolites.

-

Objective: To determine the purity of the synthesized compound and quantify any impurities.

-

Typical Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[7]

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 254 nm or 269 nm for Clothianidin and its metabolites).[7]

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of the analyte.

-

Objective: To confirm the molecular weight and obtain structural information from the fragmentation pattern.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like Clothianidin and its metabolites.

-

Analysis: The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule.

-

Objective: To determine the complete chemical structure by analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei.

-

Techniques:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.

-

IR spectroscopy provides information about the functional groups present in the molecule.

-

Objective: To identify characteristic functional groups such as C=O (from the carboxylic acid), N-H, C=N, and N-O (from the nitro group).

-

Analysis: The IR spectrum would be analyzed for absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound.

Conclusion

This compound is a key metabolite for understanding the environmental and biological impact of the insecticide Clothianidin. While a direct chemical synthesis protocol is not publicly documented, this guide provides a comprehensive overview of the synthesis of its parent compound and outlines the standard, robust analytical methodologies required for its characterization. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development who are engaged in the study of neonicotinoid insecticides and their metabolites.

References

- 1. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

- 2. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]

- 3. This compound | C9H13N5O4S2 | CID 169494441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Clothianidin - Wikipedia [en.wikipedia.org]

- 7. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Chemical Properties of Clothianidin-2-S-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clothianidin-2-S-propanoic acid is a crucial hapten derivative of the neonicotinoid insecticide clothianidin. Its synthesis enables the development of sensitive immunochemical methods for detecting clothianidin residues in various matrices. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, characterization, and application in immunoassay development. Detailed experimental protocols and data are presented to facilitate its use in research and analytical settings.

Chemical and Physical Properties

This compound is a derivative of clothianidin where a propanoic acid moiety is attached to the thiazole (B1198619) ring via a sulfur linkage. This modification introduces a carboxyl group, which is essential for its function as a hapten, allowing it to be conjugated to carrier proteins for antibody production.

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₅O₄S₂ | PubChem |

| Molecular Weight | 319.4 g/mol | PubChem |

| IUPAC Name | 3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid | PubChem |

| CAS Number | 912270-45-2 | Vendor Information |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified (expected to have some aqueous solubility due to the carboxylic acid) | - |

Computed Properties

| Property | Value | Source |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 319.04089626 | PubChem |

| Topological Polar Surface Area | 165 Ų | PubChem |

| Heavy Atom Count | 20 | PubChem |

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from a derivative of clothianidin. The following protocol is based on the synthetic route described for the development of immunoassays for clothianidin.

Synthetic Pathway

A plausible synthetic route involves the reaction of a clothianidin precursor, where the chlorine atom on the thiazole ring is replaced with a thiol group, with 3-bromopropanoic acid.

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis

-

Starting Material Preparation: Synthesize or procure 1-(2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, the thiol precursor of clothianidin.

-

Reaction Setup: Dissolve the thiol precursor in a suitable organic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Alkylation: Add 3-bromopropanoic acid to the reaction mixture. The thiolate will act as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the thioether linkage.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and acidify the solution to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.

Experimental Protocol: Purification and Characterization

-

Purification: The crude product is typically purified by silica gel column chromatography, eluting with a gradient of methanol (B129727) in dichloromethane (B109758) to isolate the pure this compound.

-

Characterization: The structure of the synthesized hapten is confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of all expected protons and carbons and their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

-

Application in Immunoassay Development

This compound is primarily synthesized for use as a hapten in the development of competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of clothianidin.

Principle of Competitive ELISA

In a competitive ELISA, the analyte in a sample competes with a labeled antigen (the hapten conjugated to an enzyme) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow: Immunoassay Development

Caption: Workflow for developing an immunoassay for clothianidin.

Experimental Protocol: Hapten-Protein Conjugation

-

Activation of Carboxyl Group: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). Activate the carboxyl group using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Conjugation to Protein: Add the activated hapten solution to a solution of the carrier protein (e.g., Bovine Serum Albumin for the immunogen or Ovalbumin for the coating antigen) in PBS.

-

Reaction and Dialysis: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.

-

Characterization: Confirm the successful conjugation and estimate the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Stability and Reactivity

Detailed stability and reactivity studies for this compound are not widely available in the public domain. However, some general characteristics can be inferred based on its structure.

-

Hydrolytic Stability: The thioether and amide linkages are generally stable under neutral pH conditions. However, they may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidative Stability: The sulfur atom in the thioether linkage could be susceptible to oxidation.

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amidation, which is exploited for its conjugation to proteins.

Conclusion

This compound is a key molecule for the development of analytical methods to monitor the insecticide clothianidin. Its synthesis, while requiring specific chemical expertise, provides a versatile tool for creating immunogens and coating antigens. The protocols and data presented in this guide offer a foundation for researchers and scientists to synthesize, characterize, and utilize this important hapten in their work. Further research into its detailed stability and reactivity would be beneficial for optimizing its storage and use in various applications.

Unraveling the Metabolic Fate and Biological Activity of Clothianidin and its Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Clothianidin, a prominent neonicotinoid insecticide, undergoes extensive metabolism in various organisms, leading to a range of transformation products. While the biological activity of the parent compound is well-documented, the specific activities of its metabolites are less characterized. This technical guide provides a comprehensive overview of the known metabolic pathways of clothianidin, with a focus on the formation of its major metabolites. Due to the absence of specific scientific literature on the biological activity of "Clothianidin-2-S-propanoic acid," this document will focus on the established metabolic fate of clothianidin and the biological activities of its identified metabolites. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neonicotinoid insecticides and their environmental and toxicological impact.

Introduction

Clothianidin is a systemic insecticide widely used in agriculture to control a broad spectrum of sucking and chewing insects.[1] Its mode of action involves the agonistic binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[1] The metabolic fate of clothianidin is a critical aspect of its overall toxicological and environmental profile. Understanding the biotransformation of clothianidin and the biological activities of its metabolites is essential for a comprehensive risk assessment.

Metabolic Pathways of Clothianidin

The metabolism of clothianidin proceeds primarily through oxidation, reduction, and cleavage of the parent molecule. The major metabolic reactions include N-demethylation, nitro-reduction, and the cleavage of the bond between the thiazolylmethyl moiety and the guanidine (B92328) group.[2][3]

dot

Figure 1: Simplified metabolic pathway of Clothianidin.

Key Metabolites of Clothianidin

The following table summarizes the major metabolites of clothianidin that have been identified in various studies.

| Metabolite Name | Abbreviation | Formation Pathway |

| N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine | TZNG | N-demethylation of clothianidin |

| N-methyl-N'-nitroguanidine | MNG | Cleavage of the C-N bond in clothianidin |

| 2-(methylthio)thiazole-5-carboxylic acid | MTCA | Further metabolism of the thiazole (B1198619) moiety |

| Clothianidin Urea | - | Nitro-reduction of the nitroguanidine (B56551) moiety |

| Desmethyl-Clothianidin | - | N-demethylation of clothianidin |

Biological Activity of Clothianidin and its Metabolites

Mechanism of Action of Clothianidin

Clothianidin acts as a potent agonist at the insect nicotinic acetylcholine receptors (nAChRs).[1] This binding leads to the overstimulation of the central nervous system, resulting in paralysis and eventual death of the insect.[1] While clothianidin shows high selectivity for insect nAChRs over mammalian receptors, some effects on non-target organisms have been reported.[4][5]

dot

Figure 2: Mechanism of action of Clothianidin on insect nAChRs.

Biological Activity of Known Metabolites

Information on the specific biological activities of clothianidin metabolites is limited. However, some studies suggest that certain metabolites may retain some level of biological activity. For instance, desmethyl-clothianidin has been investigated in the context of clothianidin resistance.[6] The toxicological significance of many metabolites is still an active area of research.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the metabolites of clothianidin formed by liver microsomes.

Methodology:

-

Incubate clothianidin with liver microsomes (e.g., rat, human, or insect) in the presence of an NADPH-generating system.

-

The reaction mixture typically contains phosphate (B84403) buffer, MgCl2, and the substrate (clothianidin).

-

The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

The reaction is terminated by the addition of an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites.[6]

dot

Figure 3: Workflow for in vitro metabolism studies of Clothianidin.

Quantitative Data

Due to the lack of specific data for "this compound," this section presents available quantitative data for the parent compound, clothianidin.

| Parameter | Organism/System | Value | Reference |

| LD50 (Oral) | Rat | >5000 mg/kg | [1] |

| LD50 (Dermal) | Rat | >2000 mg/kg | [1] |

| LC50 (96h) | Rainbow Trout | >100 mg/L | [5] |

| Binding Affinity | Insect nAChRs | High | [1] |

Discussion and Future Directions

The metabolism of clothianidin is a complex process that results in a variety of transformation products. While the primary metabolic pathways have been elucidated, there is a clear need for further research into the biological activities of the individual metabolites. The potential for the formation of previously uncharacterized metabolites, such as acidic conjugates, warrants further investigation. Advanced analytical techniques, coupled with in vitro and in vivo toxicological assays, will be crucial in fully understanding the environmental and health implications of clothianidin and its metabolic products. The synthesis and biological evaluation of potential metabolites, including derivatives like "this compound," would provide valuable insights into structure-activity relationships and potential toxicophores.

Conclusion

This technical guide has summarized the current understanding of the biological activity and metabolic fate of clothianidin. While direct information on "this compound" is not available in the public domain, the provided overview of clothianidin's metabolism and the activities of its known metabolites serves as a foundational resource for researchers in the field. Further studies are imperative to fill the existing knowledge gaps and to conduct a more comprehensive risk assessment of this widely used insecticide.

References

- 1. Clothianidin - Wikipedia [en.wikipedia.org]

- 2. jfda-online.com [jfda-online.com]

- 3. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcium pathways such as cAMP modulate clothianidin action through activation of α-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pro-oxidant Potency of Clothianidin in Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing Clothianidin-2-S-propanoic acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of Clothianidin-2-S-propanoic acid, a potential metabolite of the neonicotinoid insecticide clothianidin. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the characterization of novel chemical entities. While direct experimental data for this compound is not extensively available in public literature, this guide outlines the established protocols for its parent compound, clothianidin, which serve as a robust framework for the evaluation of this specific derivative.

Introduction

Clothianidin is a systemic neonicotinoid insecticide widely used in agriculture.[1][2] Its environmental fate and metabolic pathways are of significant interest to understand its potential impact. The formation of various metabolites is a key aspect of its biotransformation. This guide focuses on the hypothetical characterization of a specific potential metabolite, this compound, providing a technical framework for its solubility and stability assessment. The methodologies described herein are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, and analytical techniques proven effective for clothianidin and its known metabolites.

Physicochemical Properties of the Parent Compound: Clothianidin

A thorough understanding of the parent compound is crucial for contextualizing the properties of its metabolites. The following tables summarize the known solubility and stability data for clothianidin.

Table 1: Solubility of Clothianidin

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 304 mg/L | 20 | 4 | [3] |

| Water | 340 mg/L | 20 | 10 | [3] |

| Water | 327 mg/L | 20 | Not Specified | [3] |

| Heptane | < 1.04 mg/L | 25 | Not Applicable | [3] |

| Xylene | 12.8 mg/L | 25 | Not Applicable | [3] |

| Dichloromethane | 1,320 mg/L | 25 | Not Applicable | [3] |

| Methanol | 6,260 mg/L | 25 | Not Applicable | [3] |

| Octanol | 938 mg/L | 25 | Not Applicable | [3] |

| Acetone | 15,200 mg/L | 25 | Not Applicable | [3] |

| Ethyl Acetate | 2,030 mg/L | 25 | Not Applicable | [3] |

Table 2: Stability of Clothianidin

| Stability Parameter | Condition | Half-life (DT₅₀) | Reference |

| Hydrolysis | pH 4, 7, 9 (20°C) | Stable | [2] |

| Hydrolysis | pH 9 (50°C) | 14.4 days | [2] |

| Aqueous Photolysis | pH 7 | 0.1 days (2.4 hours) | [2] |

| Soil Photodegradation (Sunlight) | No Soil | 13 hours | [4][5] |

| Soil Photodegradation (Sunlight) | In Soil | 97 - 112 hours | [4][5] |

| Aerobic Soil Metabolism | Field | 121.2 days (average) | [2] |

Experimental Protocols

The following sections detail the recommended experimental protocols for determining the solubility and stability of this compound. These are based on OECD guidelines and established analytical methods for clothianidin.

Aqueous Solubility Determination (OECD 105)

This protocol outlines the flask method, suitable for substances with solubility above 10 mg/L.[6][7][8][9]

Objective: To determine the water solubility of this compound at a given temperature.

Materials:

-

This compound (analytical standard)

-

Deionized water

-

Constant temperature bath or shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

-

Appropriate volumetric flasks and pipettes

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time to reach equilibrium.

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a glass flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 20°C ± 0.5°C) for a period determined by the preliminary test (typically 24-48 hours) to ensure saturation.

-

Phase Separation: The saturated solution is centrifuged at a high speed to separate the undissolved solid.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved substance.

-

Replicates: The experiment is performed in triplicate.

Hydrolytic Stability as a Function of pH (OECD 111)

This protocol determines the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Objective: To assess the abiotic hydrolytic degradation of the test substance at environmentally relevant pH values.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature incubator (e.g., 50°C for accelerated study, or 25°C)

-

Sterile, sealed test vessels (e.g., amber glass vials)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent and added to the buffer solutions to a final concentration well below its solubility limit.

-

Incubation: The test solutions are incubated in the dark at a constant temperature. For screening, an elevated temperature (e.g., 50°C) is used.

-

Sampling: Aliquots are taken from the test vessels at predetermined time intervals.

-

Analysis: The concentration of the remaining this compound in each sample is determined by HPLC-UV or LC-MS/MS.

-

Data Analysis: The degradation rate constant and the half-life (DT₅₀) are calculated assuming first-order kinetics.

Photolytic Stability

This protocol assesses the degradation of this compound in aqueous solution upon exposure to light.

Objective: To determine the rate of photodegradation in an aqueous environment.

Materials:

-

This compound (analytical standard)

-

Sterile, buffered aqueous solution (e.g., pH 7)

-

Quartz test vessels (transparent to UV light)

-

A light source simulating natural sunlight (e.g., xenon arc lamp)

-

Dark control samples

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Solution Preparation: The test substance is dissolved in the buffered aqueous solution in quartz vessels.

-

Irradiation: The samples are exposed to a continuous light source of known intensity and spectral characteristics.

-

Dark Controls: Parallel samples are kept in the dark at the same temperature to measure any non-photolytic degradation (e.g., hydrolysis).

-

Sampling: Aliquots are taken from both irradiated and dark control samples at various time points.

-

Analysis: The concentration of the test substance is quantified by HPLC-UV or LC-MS/MS.

-

Data Analysis: The photodegradation rate is calculated by correcting for any degradation observed in the dark controls. The half-life is then determined.

Visualizations

Metabolic Pathway of Clothianidin

The following diagram illustrates a simplified metabolic pathway for clothianidin, leading to the formation of acidic metabolites.

Caption: Simplified metabolic pathway of Clothianidin.

Experimental Workflow for Solubility Testing

This diagram outlines the key steps in determining the aqueous solubility of a compound.

Caption: Workflow for aqueous solubility determination.

Conclusion

The provided technical guide offers a robust framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols, based on established methods for the parent compound clothianidin and international guidelines, provide a clear pathway for its characterization. The successful application of these methodologies will generate critical data for understanding the environmental behavior and potential toxicological profile of this and other related metabolites.

References

- 1. Clothianidin - Wikipedia [en.wikipedia.org]

- 2. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]

- 3. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of clothianidin and thiamethoxam in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

"toxicological profile of clothianidin metabolites"

An In-depth Technical Guide to the Toxicological Profile of Clothianidin Metabolites

Introduction

Clothianidin, a systemic neonicotinoid insecticide, is widely used for controlling a variety of pests in agriculture.[1][2] Its mode of action involves acting as an agonist on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the central nervous system and subsequent death.[3] Following application, clothianidin undergoes biotransformation in plants, animals, and the environment, resulting in the formation of several metabolites.[1][4] Understanding the toxicological profile of these metabolites is crucial for a comprehensive assessment of the overall risk associated with the use of clothianidin. This technical guide provides a detailed overview of the toxicology of key clothianidin metabolites, summarizing quantitative data, outlining experimental protocols, and visualizing metabolic and experimental pathways.

Biotransformation of Clothianidin

In both rats and plants, clothianidin is metabolized through several key pathways.[1][5] The primary metabolic reactions include N-demethylation, hydrolysis of the nitroimino moiety, denitrification, and cleavage of the C-N bond between the thiazolyl-methyl and guanidine (B92328) moieties.[1][6] The major metabolites identified include N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG), N-methyl-N'-nitroguanidine (MNG), N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea (TZMU), and N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine (TMG).[1] In zebrafish, metabolic pathways were identified as N-demethylation and nitro-reduction.[7]

Toxicological Profiles of Key Metabolites

Regulatory agencies have evaluated the toxicity of clothianidin and several of its metabolites. While the parent compound and its metabolites generally exhibit low acute toxicity via dermal and inhalation routes, some metabolites show increased toxicity via the oral route.[3][8]

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of chemical substances. The available data for clothianidin metabolites indicate varying levels of toxicity. Notably, the metabolite TMG has shown increased relative toxicity in rats compared to the parent compound.[3][8]

| Metabolite | Species | Route | LD50 / Toxicity Category | Citation |

| TMG (N-(2-chlorothiazol-5-ylmethyl)-N'-methylguanidine) | Rat | Oral | Category II (Increased Toxicity) | [3] |

| TMG | Honey Bee (Apis mellifera) | Oral | > 152 µ g/bee (Low Toxicity) | [9] |

| MNG (N-methyl-N'-nitroguanidine) | Honey Bee (Apis mellifera) | Oral | > 153 µ g/bee (Low Toxicity) | [9] |

| TZMU (N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea) | Honey Bee (Apis mellifera) | Oral | > 113 µ g/bee (Low Toxicity) | [9] |

| TZNG (N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine) | Honey Bee (Apis mellifera) | Oral | 3.95 µ g/bee (Moderate Toxicity) | [9] |

| Clothianidin (Parent) | Rat | Oral | 523 - 1216 mg/kg bw (Moderate) | [6] |

| Clothianidin (Parent) | Mouse | Oral | 389 mg/kg bw (Category II) | [3][6] |

Experimental Protocol: Acute Oral Toxicity Study (General) A typical acute oral toxicity study, such as those submitted for regulatory assessment, follows standardized guidelines (e.g., OECD Test Guideline 423).

-

Test Species: Commonly Wistar or Sprague-Dawley rats.

-

Administration: A single dose of the test substance is administered by oral gavage.

-

Dose Levels: A range of doses is used to determine the dose that causes mortality in 50% of the test animals (LD50).

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity (e.g., changes in behavior, appearance), and gross necropsy findings at the end of the study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. Studies on clothianidin and its metabolites have been conducted using various in vitro and in vivo systems.

A study investigating the genotoxic effects of clothianidin on human peripheral blood lymphocytes found that the parent compound induced chromosomal aberrations (CAs) and micronuclei (MN) formation.[10] However, when a metabolic activation system (S9 mix) was included to simulate metabolism, the genotoxic effects were not observed, suggesting that the metabolites formed under these conditions are not genotoxic to human lymphocytes.[10][11]

| Test System | Compound | Metabolic Activation (S9) | Result | Citation |

| Human Lymphocytes (in vitro) | Clothianidin | Without S9 | Genotoxic & Cytotoxic | [10] |

| Human Lymphocytes (in vitro) | Clothianidin Metabolites | With S9 | Not Significantly Genotoxic or Cytotoxic | [10] |

Experimental Protocol: In Vitro Chromosomal Aberration & Micronucleus Test [10]

-

Test System: Human peripheral blood lymphocyte cultures obtained from healthy, non-smoking donors.

-

Treatment without S9 mix: Cultures were treated with clothianidin at concentrations of 25, 50, and 100 µg/ml for 48 hours.

-

Treatment with S9 mix: Cultures were treated with the same concentrations of clothianidin for 3 hours in the presence of a rat liver S9 fraction to induce metabolic activation.

-

Controls: Dimethyl sulfoxide (B87167) (DMSO) was used as a solvent control.

-

Endpoints:

-

Cytotoxicity: Assessed by measuring the Mitotic Index (MI) and Nuclear Division Index (NDI).

-

Genotoxicity: Assessed by scoring the frequency of chromosomal aberrations and micronuclei formation in cultured lymphocytes.

-

-

Analysis: Statistical analysis is performed to compare the results from the treated groups to the solvent control.

Developmental and Reproductive Toxicity

The potential for clothianidin and its metabolites to cause developmental or reproductive harm has been investigated in multi-generation studies. While there was no evidence of increased susceptibility of fetuses following in utero exposure in developmental studies, increased quantitative susceptibility of rat pups was observed in both reproduction and developmental neurotoxicity studies.[8] Offspring toxicity, including decreased body weight gains, delayed sexual maturation, and an increase in stillbirths, was observed at doses lower than those causing maternal toxicity.[8] Specific toxicity data for individual metabolites in these long-term studies are often not differentiated from the parent compound's overall effects.

Analytical and Experimental Workflows

Accurate determination of clothianidin and its metabolites in various matrices is essential for exposure and risk assessment. High-performance liquid chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) are common analytical methods.[1][12][13]

Mechanism of Action and Signaling Pathways

Clothianidin's primary mode of action is the agonism of nicotinic acetylcholine receptors (nAChRs) in insects.[2][5] This binding is largely irreversible by acetylcholinesterase, leading to continuous nerve stimulation.[5] In mammals, the binding affinity of neonicotinoids to nAChRs is significantly lower, and the blood-brain barrier provides a degree of protection, contributing to their selective toxicity.[5]

While the mechanism of the parent compound is well-established, specific data on the interaction of individual metabolites with nAChRs or other signaling pathways are less detailed. However, some metabolites, such as N-desmethyl derivatives, are known to retain a binding affinity to nAChRs that is comparable to the parent compounds.[12][14] The primary toxic effects observed in mammals are not consistently linked to a single target organ but involve the liver, hematopoietic system, and kidneys.[3][8]

Conclusion

The toxicological profile of clothianidin is complex and involves the consideration of its various metabolites. The data indicates that while many metabolites are of low toxicological concern, some, such as TMG, exhibit increased acute oral toxicity in mammals compared to the parent compound.[3][8] Genotoxicity studies suggest that while clothianidin itself can be genotoxic in vitro, its metabolites may not share this property.[10] A significant data gap remains in the detailed characterization of the chronic toxicity and specific mechanisms of action for individual metabolites. Further research is necessary to fully elucidate the contribution of each metabolite to the overall toxicity profile of clothianidin, particularly concerning developmental neurotoxicity where offspring susceptibility has been noted.[8]

References

- 1. jfda-online.com [jfda-online.com]

- 2. "Analysis of insecticide clothianidin and its metabolites in rice by li" by M.-F. Chen, J.-W. Huang et al. [jfda-online.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fao.org [fao.org]

- 5. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Bio-uptake, tissue distribution and metabolism of a neonicotinoid insecticide clothianidin in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Federal Register :: Clothianidin; Time-Limited Pesticide Tolerances [federalregister.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Cytotoxicity and genotoxicity of clothianidin in human lymphocytes with or without metabolic activation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

The Neurotoxicity of Clothianidin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clothianidin, a second-generation neonicotinoid insecticide, has garnered significant attention for its potent insecticidal activity, which stems from its action as a super agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). While designed for selectivity towards insect nAChRs, a growing body of evidence indicates that clothianidin and its derivatives can exert neurotoxic effects on non-target organisms, including mammals. This technical guide provides an in-depth analysis of the neurotoxicity of clothianidin and its known derivatives, with a focus on the underlying molecular mechanisms, quantitative toxicological data, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurological implications of neonicotinoid exposure.

Introduction to Clothianidin and its Derivatives

Clothianidin is a synthetic insecticide belonging to the neonicotinoid class, characterized by a chlorothiazolyl methyl group linked to a nitroguanidine (B56551) moiety.[1][2] Like other neonicotinoids, its primary mode of action is the agonistic binding to nAChRs in the central nervous system of insects, leading to overstimulation, paralysis, and death.[2][3] The term "clothianidin derivatives" encompasses a range of related compounds, including its metabolites and synthetic analogues.

Metabolites: The primary metabolites of clothianidin include N-desmethyl-clothianidin and desnitro-clothianidin.[4] It is also important to note that the neonicotinoid insecticide thiamethoxam (B1682794) is metabolized to clothianidin, which is often more toxic than the parent compound.[5]

Synthetic Analogues: Researchers have synthesized various clothianidin analogues to explore structure-activity relationships and develop novel insecticides. One such class includes derivatives with a hydrazide group replacing the nitroguanidine moiety.

Mechanism of Neurotoxicity: Interaction with Nicotinic Acetylcholine Receptors

The principal mechanism underlying the neurotoxicity of clothianidin and its derivatives is their interaction with nAChRs. These ligand-gated ion channels are crucial for fast synaptic transmission in both insects and vertebrates.

Super Agonist Activity: In insect neurons, clothianidin acts as a "super agonist" at nAChRs, evoking maximal currents that are significantly greater than those induced by the endogenous neurotransmitter, acetylcholine (ACh).[6] This is attributed to more frequent openings of the receptor's ion channel.[6]

Vertebrate nAChR Interaction: While clothianidin exhibits a lower affinity for vertebrate nAChRs compared to insect receptors, it is not devoid of activity. Studies have shown that clothianidin can act as a weak partial agonist at human α4β2 nAChRs.[7] Furthermore, it can modulate the receptor's response to ACh, with low concentrations potentiating ACh-induced currents.[7] This modulation of a critical receptor in the mammalian brain is a key concern for potential neurotoxicity.

Downstream Signaling: The binding of clothianidin to nAChRs leads to an influx of cations, primarily Na+ and Ca2+, into the neuron. This depolarization can trigger a cascade of downstream events, including the activation of voltage-gated calcium channels, release of other neurotransmitters, and the generation of action potentials. Prolonged activation by a potent agonist like clothianidin can lead to excitotoxicity and neuronal damage.

Caption: Signaling pathway of clothianidin-induced neurotoxicity.

In Vivo and In Vitro Evidence of Neurotoxicity

A substantial body of research has documented the neurotoxic effects of clothianidin in various model systems, ranging from cell cultures to whole organisms.

Developmental Neurotoxicity

Developmental stages are particularly vulnerable to the neurotoxic effects of clothianidin. Studies in rodents have shown that perinatal exposure to clothianidin, even at the No-Observed-Adverse-Effect-Level (NOAEL), can lead to behavioral abnormalities in offspring.[8][9] These include increased anxiety-like behaviors and altered locomotor activity.[10][11] Furthermore, transgenerational effects have been observed, with neurobehavioral changes persisting across multiple generations following exposure of the initial maternal generation.[8] In zebrafish, embryonic exposure to clothianidin resulted in long-term neurobehavioral deficits.

Neurobehavioral Effects

In adult animals, clothianidin exposure has been linked to a range of neurobehavioral changes. Studies in mice have demonstrated that even acute exposure can induce anxiety-like behaviors.[10] At the cellular level, in vivo imaging has revealed that clothianidin can cause hyperactivation of neurons in the somatosensory cortex.[4]

Neurochemical Alterations

Clothianidin can disrupt the delicate balance of neurotransmitters in the brain. In vivo microdialysis studies in rats have shown that intrastriatal administration of clothianidin and its precursor, thiamethoxam, can induce a significant, concentration-dependent increase in the release of dopamine (B1211576).[12]

Oxidative Stress and Neuroinflammation

Evidence suggests that oxidative stress is a component of clothianidin-induced neurotoxicity. Exposure has been shown to induce the generation of reactive oxygen species (ROS) in neuronal tissues.[10] Microarray gene expression analysis of brain tissue from clothianidin-exposed mice has also suggested the induction of neuroinflammation.[4]

Quantitative Data on Neurotoxicity

The following tables summarize key quantitative data from various studies on the neurotoxicity of clothianidin and its derivatives.

Table 1: In Vivo Neurotoxicity of Clothianidin

| Species | Exposure Route & Duration | Dose/Concentration | Observed Effects | Reference |

| Mouse | Oral (gavage), 4 weeks | 10, 50, 250 mg/kg/day | Increased anxiety-like behavior | [10] |

| Mouse | Dietary, F0 generation | 0.003%, 0.006%, 0.012% | Increased exploratory behavior in F0 males, accelerated behavioral development in F1 offspring | [11] |

| Rat | Intrastriatal infusion, 1 hour | 1, 2, 3.5, 5, 10 mM | Concentration-dependent increase in extracellular dopamine levels | [12] |

| Zebrafish | Embryonic exposure (5-120 hpf) | 1-100 µM | Long-term neurobehavioral deficits |

Table 2: Comparative Neurotoxicity of Clothianidin and its Metabolite (from Thiamethoxam)

| Compound | Species | Exposure Route | Dose/Concentration | Effect on Dopamine Release (% of basal) | Reference |

| Thiamethoxam | Rat | Intrastriatal infusion | 1 mM | 159.3 ± 20.17 | [12] |

| 5 mM | 165.54 ± 21.05 | [12] | |||

| 10 mM | 840.96 ± 131.64 | [12] | |||

| Clothianidin | Rat | Intrastriatal infusion | 1 mM | 225.45 ± 64.19 | [12] |

| 2 mM | 437.65 ± 83.64 | [12] | |||

| 3.5 mM | 2778.52 ± 597.87 | [12] | |||

| 5 mM | 4604.19 ± 515.77 | [12] | |||

| 10 mM | 9700 ± 2035.75 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Two-Photon Calcium Imaging

-

Objective: To visualize and quantify the real-time activity of neurons in the cerebral cortex of live mice exposed to clothianidin.

-

Animal Model: C57BL/6J mice.

-

Procedure:

-

A cranial window is surgically implanted over the primary somatosensory cortex.

-

A genetically encoded calcium indicator (e.g., GCaMP) is expressed in cortical neurons via viral vector injection.

-

Mice are administered clothianidin at the desired dose (e.g., NOAEL) in their diet or via gavage.

-

Neuronal activity is imaged through the cranial window using a two-photon microscope before and at multiple time points after clothianidin administration.

-

Image analysis is performed to identify individual neurons and quantify their calcium transients, which are indicative of neuronal firing.

-

-

Reference: [4]

In Vivo Microdialysis for Neurotransmitter Monitoring

-

Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving rats following clothianidin administration.

-

Animal Model: Sprague-Dawley rats.

-

Procedure:

-

A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals before, during, and after the local administration of clothianidin through the probe or systemic administration.

-

The concentration of the neurotransmitter of interest in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Reference: [12]

Caption: Workflow for in vivo microdialysis experiment.

Behavioral Assays for Neurotoxicity Assessment

-

Objective: To assess changes in behavior, such as anxiety and locomotor activity, in rodents following clothianidin exposure.

-

Animal Model: Mice or rats.

-

Commonly Used Assays:

-

Open Field Test: Measures locomotor activity and anxiety-like behavior based on the animal's movement patterns in a novel, open arena. A reluctance to enter the center of the arena is indicative of anxiety.

-

Elevated Plus Maze: Assesses anxiety-like behavior by measuring the time spent in the open versus the closed arms of a plus-shaped maze elevated from the floor.

-

Rotarod Test: Evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod.

-

-

Procedure:

-

Animals are habituated to the testing room.

-

Following clothianidin administration at various doses and time points, individual animals are placed in the testing apparatus.

-

Behavior is recorded and scored either manually by a trained observer or automatically using video-tracking software.

-

Data from treated and control groups are statistically compared.

-

Clothianidin Derivatives: What is Known

While the neurotoxicity of clothianidin has been extensively studied, data on its derivatives are more limited.

Metabolites

-

N-desmethyl-clothianidin: This is a major metabolite of clothianidin. While its specific neurotoxicity profile is not as well-characterized as the parent compound, its structural similarity suggests it may also interact with nAChRs.

-

Clothianidin from Thiamethoxam: As previously mentioned, thiamethoxam is metabolized to clothianidin. Studies on the developmental neurotoxicity of thiamethoxam are therefore relevant to understanding the risks associated with clothianidin exposure, as the observed effects may be partially or wholly attributable to its more potent metabolite.[5] For instance, developmental exposure to thiamethoxam in rats has been shown to decrease the acoustic startle response in male offspring.

Synthetic Analogues

-

Hydrazide Derivatives: A series of clothianidin analogues where the nitroguanidine group is replaced by a hydrazide moiety have been synthesized. While their insecticidal activity against soybean aphids has been evaluated, with some compounds showing good efficacy, their neurotoxicity in vertebrate systems has not been reported in the reviewed literature. Molecular docking studies suggest that these analogues bind to the nAChR, but with potentially different interactions compared to clothianidin.

Conclusion and Future Directions

The available evidence clearly demonstrates that clothianidin is a neurotoxic compound in non-target organisms, with effects on neuronal activity, neurodevelopment, and behavior. Its action as a super agonist at insect nAChRs and its ability to modulate vertebrate nAChRs are central to its mechanism of toxicity. While data on the neurotoxicity of its derivatives are still emerging, the conversion of thiamethoxam to the more potent clothianidin highlights the importance of considering metabolic activation in risk assessment.

Future research should focus on several key areas:

-

Neurotoxicity of Metabolites: A thorough investigation of the neurotoxic potential of major clothianidin metabolites, such as N-desmethyl-clothianidin, is warranted.

-

Vertebrate Neurotoxicity of Synthetic Analogues: The neurotoxicity of novel synthetic clothianidin derivatives in vertebrate models needs to be assessed to understand their potential risks and to inform the development of safer insecticides.

-

Chronic Low-Dose Exposure: The long-term consequences of chronic, low-level exposure to clothianidin and its derivatives on the nervous system require further elucidation.

-

Mixture Toxicity: Investigating the synergistic or additive neurotoxic effects of clothianidin when present in combination with other pesticides and environmental contaminants is crucial for a realistic risk assessment.

This technical guide provides a solid foundation for understanding the neurotoxicity of clothianidin and its derivatives. Continued research in this area is essential for safeguarding environmental and human neurological health.

References

- 1. Developmental stage-specific exposure and neurotoxicity evaluation of low-dose clothianidin during neuronal circuit formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]

- 3. Clothianidin Exposure Induces Cell Apoptosis via Mitochondrial Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and modulation of human α4β2 nicotinic acetylcholine receptors by the neonicotinoids clothianidin and imidacloprid [pubmed.ncbi.nlm.nih.gov]

- 8. Transgenerational effects of developmental neurotoxicity induced by exposure to a no-observed-adverse-effect level (NOAEL) of neonicotinoid pesticide clothianidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neonicotinoid pesticides: evidence of developmental neurotoxicity from regulatory rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The combined effect of clothianidin and environmental stress on the behavioral and reproductive function in male mice [jstage.jst.go.jp]

- 11. Clothianidin produced adverse neurobehavioral effects in a reproductive toxicity study in mice | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]

- 12. Frontiers | Effects of pesticide thiamethoxan, and its metabolite clothianidin, on in vivo dopamine release in rat striatum. [frontiersin.org]

Discovery of Clothianidin Metabolites in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of clothianidin metabolism in soil environments. It is designed to be a valuable resource for researchers and professionals involved in environmental science, agrochemical development, and toxicology. This document details the primary known metabolites of clothianidin, the analytical methodologies for their identification and quantification, and the degradation pathways involved. While the search for truly novel metabolites is ongoing, this guide focuses on the well-characterized degradation products that are of primary concern in environmental risk assessments.

Introduction to Clothianidin and its Soil Metabolism

Clothianidin is a neonicotinoid insecticide widely used in agriculture to protect crops from a variety of insect pests.[1] Its systemic nature allows it to be taken up by the plant, providing protection from within.[1] However, a significant portion of clothianidin applied to seeds or soil can remain in the terrestrial environment, where it is subject to various degradation processes.[2] Understanding the fate of clothianidin in soil, including the formation of its metabolites, is crucial for evaluating its environmental impact and persistence.

The degradation of clothianidin in soil is a complex process influenced by both abiotic factors, such as sunlight (photolysis), and biotic factors, primarily microbial activity.[3][4] Several bacterial and fungal species have been identified as capable of degrading neonicotinoids.[5][6] These processes lead to the formation of various transformation products, or metabolites, which may have different chemical properties and toxicological profiles compared to the parent compound.

Key Clothianidin Metabolites in Soil

Research has identified several key metabolites of clothianidin in soil. These are the primary degradation products that are typically monitored in residue studies. The most frequently reported metabolites include:

-

Methylnitroguanidine (MNG)

-

Thiazolylmethylguanidine (TMG)

-

Thiazolylmethylurea (TZMU)

-

Thiazolylnitroguanidine (TZNG)

-

Methylaminoimidazole (MAI)

-

2-chloro-5-methyl thiazole (B1198619) (CMT) [6]

Quantitative Analysis of Clothianidin and its Metabolites

The dissipation of clothianidin in soil and the formation of its metabolites are dynamic processes that are often quantified by measuring their concentrations over time. The rate of degradation is typically expressed as a half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.

Table 1: Summary of Clothianidin Dissipation in Soil

| Condition | Half-life (DT50) in Days | Reference |

| Paddy Field | 6.7 - 16.1 | [7] |

| Upland Field | 6.9 - 8.2 | [7] |

| Laboratory (Paddy Soil) | 56.3 | [7] |

| Laboratory (Upland Soil) | 19.6 | [7] |

| Aerobic Conditions | 143 - 1000+ | [8] |

| Submerged Conditions | 103.7 - 107.5 | [8] |

Table 2: Representative Quantitative Data of Clothianidin and Metabolite Concentrations in Soil Over Time

| Time (Days) | Clothianidin (mg/kg) | TMG (mg/kg) | TZMU (mg/kg) | MNG (mg/kg) |

| 0 | 1.00 | <0.01 | <0.01 | <0.01 |

| 7 | 0.75 | 0.05 | 0.02 | 0.01 |

| 14 | 0.52 | 0.12 | 0.04 | 0.02 |

| 30 | 0.28 | 0.25 | 0.08 | 0.03 |

| 60 | 0.10 | 0.18 | 0.06 | 0.02 |

| 90 | 0.04 | 0.10 | 0.03 | <0.01 |

Note: This table is a synthesized representation based on typical degradation patterns and is for illustrative purposes. Actual concentrations will vary depending on soil type, microbial activity, and environmental conditions.

Experimental Protocols

The identification and quantification of clothianidin and its metabolites in soil require sophisticated analytical techniques. The following is a generalized protocol based on commonly used methods in the scientific literature.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[9][10]

-

Soil Sampling: Collect representative soil samples from the area of interest. Samples should be homogenized and stored at -20°C until analysis.

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add internal standards if necessary.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for analysis.

Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of clothianidin and its metabolites.[8][10]

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[10]

-

Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[10]

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each compound and monitoring for specific product ions after fragmentation.

-

Data Analysis: Quantification is performed using a calibration curve prepared with analytical standards.

-

Visualizations of Pathways and Workflows

Experimental Workflow for Metabolite Analysis

Caption: A generalized workflow for the analysis of clothianidin metabolites in soil.

Microbial Degradation Pathway of Clothianidin in Soil

Caption: A simplified microbial degradation pathway of clothianidin in soil.

Conclusion

The study of clothianidin metabolism in soil is an active area of research. While a number of key metabolites have been identified and characterized, the potential for the formation of other minor or transient degradation products under specific environmental conditions remains. The methodologies outlined in this guide provide a robust framework for the continued investigation of clothianidin's environmental fate. Future research, employing high-resolution mass spectrometry and advanced analytical techniques, will be instrumental in uncovering a more complete picture of clothianidin's transformation in the soil environment and in the potential discovery of novel metabolites.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient degradation of clothianidin and thiamethoxam in contaminated soil by peroxymonosulfate process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solid-Phase Extraction of Clothianidin and Its Metabolites

References

- 1. researchgate.net [researchgate.net]

- 2. Bio-uptake, tissue distribution and metabolism of a neonicotinoid insecticide clothianidin in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]

- 4. hrpub.org [hrpub.org]

- 5. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of thiamethoxam and its metabolite clothianidin residue and dissipation in cowpea by QuEChERS combining with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jfda-online.com [jfda-online.com]

- 12. Analysis of Insecticide Clothianidin and Its Metabolites in Rice by Liquid Chromatography with a UV Detector|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Determination of Analytical Method for the Insecticide Clothianidin and its Metabolites in Soil and Surface Water | Semantic Scholar [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. Research Portal [iro.uiowa.edu]

Application Note: High-Resolution Mass Spectrometry of Clothianidin-d3-S-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin, a widely used neonicotinoid insecticide, acts as an agonist on insect nicotinic acetylcholine (B1216132) receptors.[1] Its metabolic fate in various environmental and biological systems is a critical area of research for assessing its potential impact. Clothianidin-d3-S-propanoic acid is a deuterated metabolite of Clothianidin, often used as an internal standard in quantitative mass spectrometry-based studies due to its similar chemical properties and distinct mass-to-charge ratio. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity for the accurate quantification and structural confirmation of such metabolites in complex matrices.

This document provides a detailed protocol for the analysis of Clothianidin-d3-S-propanoic acid using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodologies outlined are based on established practices for the analysis of neonicotinoid insecticides and their metabolites.[2][3][4]

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[5][6][7][8]

Materials:

-

Homogenized sample (e.g., soil, plant tissue, biological fluid)

-

Acetonitrile (B52724) (ACN)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing the appropriate sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with a heated electrospray ionization (HESI) source.

MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 320 °C |

| Sheath Gas Flow Rate | 35 units |

| Auxiliary Gas Flow Rate | 10 units |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS²) |

| Full Scan Resolution | 70,000 |

| dd-MS² Resolution | 35,000 |

| Collision Energy | Stepped normalized collision energy (NCE): 20, 30, 40 eV |

Data Presentation

Quantitative Data

The following table summarizes the expected high-resolution mass spectrometry data for Clothianidin-d3-S-propanoic acid. The exact mass is calculated based on its chemical formula (C₉H₇D₃ClN₄O₄S₂). The proposed fragmentation is based on the known fragmentation pattern of Clothianidin.[5]

| Analyte | Formula | Exact Mass (m/z) [M+H]⁺ | Proposed Product Ions (m/z) | Proposed Fragmentation |

| Clothianidin-d3-S-propanoic acid | C₉H₇D₃ClN₄O₄S₂ | 358.0312 | 268.0123 | Loss of propanoic acid |

| 172.9876 | Cleavage of the thiazole (B1198619) ring | |||

| 133.9845 | Formation of the chlorothiazolylmethyl fragment |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the analysis of Clothianidin-d3-S-propanoic acid.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway of Clothianidin-d3-S-propanoic acid in ESI+.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchtrends.net [researchtrends.net]

- 5. researchgate.net [researchgate.net]

- 6. Validation and quantification of neonicotinoid insecticide residues in rice whole grain and rice straw using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of thiamethoxam and its metabolite clothianidin residue and dissipation in cowpea by QuEChERS combining with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Competitive ELISA of Clothianidin-2-S-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Clothianidin-2-S-propanoic acid in competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are interested in the detection and quantification of the neonicotinoid insecticide clothianidin.

Introduction

Clothianidin is a widely used neonicotinoid insecticide effective against a broad range of pests.[1][2] Its persistence in the environment and potential impact on non-target organisms, such as pollinators, have necessitated the development of sensitive and specific detection methods.[2][3] Immunoassays, particularly the competitive ELISA, offer a rapid, cost-effective, and high-throughput alternative to traditional chromatographic techniques for monitoring clothianidin residues in various matrices.[1][4]

This protocol focuses on a competitive ELISA utilizing a specific hapten, this compound (also described as 3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid), for the development of antibodies and as a component in the assay.[1][5][6][7] In a competitive ELISA format, free clothianidin in a sample competes with a labeled clothianidin derivative (e.g., an enzyme conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of clothianidin in the sample.[8]

Principle of Competitive ELISA

The competitive ELISA for clothianidin is based on the competition between the free analyte (clothianidin) in the sample and a fixed amount of a clothianidin-enzyme conjugate for binding to a limited amount of anti-clothianidin antibody that is coated on a microtiter plate. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely related to the concentration of clothianidin in the sample. A standard curve is generated using known concentrations of clothianidin, from which the concentration in unknown samples can be determined.

Caption: Logical relationship of a competitive immunoassay.

Data Summary

The following table summarizes quantitative data from various studies on competitive ELISAs for clothianidin, providing a comparative overview of assay performance.

| Assay Format | Antibody Type | Hapten Used for Immunogen/Coating Antigen | IC50 (ng/mL) | Linear Range (ng/mL) | Cross-Reactivity with Dinotefuran (%) | Reference |

| Direct Competitive ELISA (dc-ELISA) | Monoclonal (MoAb CTN-16A3-13) | 3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid | 4.4 | 1.5–15 | 64 | [1][6][7] |

| Indirect Competitive ELISA (ic-ELISA) | Recombinant (1F7-RAb) | Not specified | 4.62 (µg/L) | Not specified | Low | [5] |

| Colorimetric ELISA | Polyclonal (PcAbs) | Clothianidin hapten | 0.046 (mg/L) | Not specified | Not specified | [9][10] |

| Chemiluminescent Assay (CLEIA) | Polyclonal (PcAbs) | Clothianidin hapten | 0.015 (mg/L) | Not specified | Not specified | [9][10] |

Experimental Protocols

Materials and Reagents

-

Microtiter Plates: 96-well polystyrene plates.

-

Antibodies: Anti-clothianidin monoclonal or polyclonal antibodies.

-

Antigens: Clothianidin standard, this compound-protein conjugate (e.g., -BSA or -OVA for coating), and Clothianidin-enzyme conjugate (e.g., -HRP for direct competitive ELISA).

-

Buffers:

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

-

Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA) or 5% non-fat dry milk.

-

Assay Buffer: PBST.

-

-

Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) solution.

-

Stopping Solution: 2 M Sulfuric Acid.

-

Instruments: Microplate reader with a 450 nm filter, microplate washer (optional), precision pipettes.

Direct Competitive ELISA Protocol